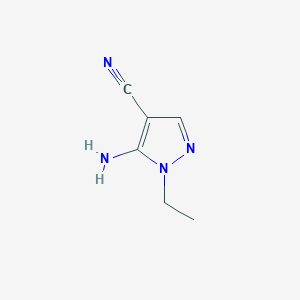

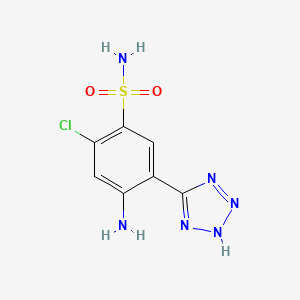

5-Bromo-4-methylpyridine-2,3-diamine

Descripción general

Descripción

The compound 5-Bromo-4-methylpyridine-2,3-diamine is a brominated pyridine derivative, which is a class of compounds known for their utility in various chemical syntheses, including the preparation of metal-complexing molecular rods and as intermediates in medicinal chemistry. Although the provided papers do not directly discuss 5-Bromo-4-methylpyridine-2,3-diamine, they do provide insights into the synthesis and properties of related bromopyridines, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated pyridines is often achieved through halogenation reactions. For instance, 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines are synthesized via Stille coupling reactions, which involve the use of organotin compounds and can yield products with high efficiency, as seen in the preparation of 5-bromo-2,2'-bipyridine derivatives with yields ranging from 70 to 90% . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the use of halogen dance reactions, which allow for the introduction of multiple halogens onto the pyridine ring . These methods could potentially be adapted for the synthesis of 5-Bromo-4-methylpyridine-2,3-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromopyridines is characterized by the presence of a pyridine ring with one or more bromine atoms attached. The position of the bromine atoms can significantly influence the reactivity and further functionalization of the molecule. For example, the X-ray crystal structure of a related compound, 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, reveals non-bonding interactions that lead to a dimeric form, which could be relevant when considering the molecular structure and potential dimerization of 5-Bromo-4-methylpyridine-2,3-diamine .

Chemical Reactions Analysis

Bromopyridines are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including regioselective methoxylation, nucleophilic substitution with methylamine, and bromination . These reactions highlight the reactivity of bromopyridines and suggest that 5-Bromo-4-methylpyridine-2,3-diamine could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Halogen Migration in Pyridine Derivatives : Research by Hertog and Schogt explores the migration of halogen atoms in derivatives of dihydroxypyridine, a process relevant to the synthesis of compounds like 5-Bromo-4-methylpyridine-2,3-diamine (Hertog & Schogt, 2010).

Supramolecular Complexes in Organometallic Chemistry : Fuss et al. investigated the dynamics of noncovalent supramolecular complexes involving derivatives of pyridine, such as 5-Bromo-4-methylpyridine-2,3-diamine, in the context of palladium and platinum complexes (Fuss et al., 1999).

Synthesis of Pentasubstituted Pyridines : Wu et al. described the synthesis of pentasubstituted pyridines using halogen-rich intermediates, including 5-Bromo-4-methylpyridine-2,3-diamine. Such compounds are valuable in medicinal chemistry research (Wu et al., 2022).

Novel Pyridine Derivatives via Suzuki Cross-Coupling : Ahmad et al. demonstrated the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, using 5-Bromo-4-methylpyridine-2,3-diamine as a starting material. These compounds have potential applications in liquid crystals and biological activities (Ahmad et al., 2017).

Halogen Exchange in Pyridines : Schlosser and Cottet's work on silyl-mediated halogen/halogen displacement in pyridines, including derivatives like 5-Bromo-4-methylpyridine-2,3-diamine, highlights important reactions in organic synthesis (Schlosser & Cottet, 2002).

Rhenium(III) Carbonyl Complexes : Drew et al. studied rhenium(III) carbonyl complexes involving pyridine derivatives. Such research is crucial for understanding metal-organic frameworks and their applications (Drew et al., 1978).

Amination of Dibromopyridines : Streef and Hertog focused on the amination of dibromopyridines, a process relevant to the synthesis of compounds like 5-Bromo-4-methylpyridine-2,3-diamine (Streef & Hertog, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-4-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWHWEYTENZRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435870 | |

| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methylpyridine-2,3-diamine | |

CAS RN |

41230-93-7 | |

| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.